molecular formula C16H20N2O B286587 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol

Cat. No. B286587
M. Wt: 256.34 g/mol
InChI Key: UERCSLZWQCHLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a cholinesterase inhibitor, meaning it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in many important functions, including memory and learning. THA has been studied for its potential use in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol can increase the levels of acetylcholine and improve cognitive function. 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on acetylcholinesterase activity, 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has also been shown to reduce the levels of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has several advantages for use in lab experiments. It is a well-studied compound with known mechanisms of action, making it a useful tool for investigating the role of acetylcholine in cognitive function. 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol is also relatively easy to synthesize, allowing for large-scale production. However, 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has some limitations as well. It is a cholinesterase inhibitor, meaning it can have off-target effects on other cholinergic systems in the body. Additionally, 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several potential future directions for research on 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol. One area of interest is the development of more selective cholinesterase inhibitors that target specific subtypes of the enzyme. Another area of interest is the development of compounds that can increase the levels of acetylcholine in the brain through other mechanisms, such as by enhancing the release of the neurotransmitter. Finally, there is interest in investigating the potential use of 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol for other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol is a well-studied compound with potential therapeutic applications for cognitive disorders such as Alzheimer's disease. It works by inhibiting acetylcholinesterase activity and increasing the levels of acetylcholine in the brain. While 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has some limitations, it is a useful tool for investigating the role of acetylcholine in cognitive function. Future research may lead to the development of more selective cholinesterase inhibitors or other compounds that can increase acetylcholine levels in the brain.

Synthesis Methods

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. One common method involves the reaction of 1,2,3,4-tetrahydroacridine with formaldehyde and an amine, such as isopropylamine. This reaction produces 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol as a racemic mixture, meaning it contains both the R and S enantiomers.

Scientific Research Applications

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its use in treating Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has been shown to increase the levels of acetylcholine in the brain and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydroacridin-9-ylamino)propan-1-ol

InChI

InChI=1S/C16H20N2O/c19-11-5-10-17-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1,3,6,8,19H,2,4-5,7,9-11H2,(H,17,18)

InChI Key

UERCSLZWQCHLKU-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCO

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCO

Origin of Product

United States

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